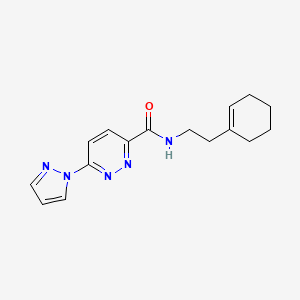
N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a chemical compound with a complex structure involving aromatic and heterocyclic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be synthesized through multi-step organic reactions involving the following key stages:
Synthesis of 1-benzoyl-4,5-dihydro-1H-pyrazole intermediate.
Introduction of the dimethylamino group on the phenyl ring.
Coupling with methanesulfonamide derivative.
Each stage requires specific reagents and catalysts, controlled temperature, and pH conditions to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound may employ continuous flow reactors to enhance reaction efficiency and scale. Key factors include solvent choice, reactor design, and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several chemical reactions, including:
Oxidation: : Typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Using agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions, particularly at the dimethylamino and methanesulfonamide functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halides, alkylating agents.
Major Products Formed
Oxidation leads to the formation of oxidized derivatives with altered functional groups.
Reduction results in the corresponding reduced forms, often impacting the benzoyl or pyrazole rings.
Substitution reactions yield a variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Potential use in biochemical assays due to its interaction with biological macromolecules.
Medicine: : Investigated for therapeutic potential owing to its bioactivity and interaction with cellular targets.
Industry: : Utilized in the development of specialized materials and catalysts.
Mecanismo De Acción
The compound's mechanism of action involves:
Interaction with cellular receptors and enzymes.
Modulation of biochemical pathways through binding to specific molecular targets.
Impact on cellular functions through inhibition or activation of specific proteins.
Comparación Con Compuestos Similares
Compared to similar compounds, N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits unique structural features that influence its reactivity and applications. Similar compounds include:
N-(3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.
1-benzoyl-4,5-dihydro-1H-pyrazole derivatives with various substituents.
These comparisons highlight differences in functional group interactions and resulting bioactivities.
That's a deep dive into this compound. Did that resonate with what you wanted?
Propiedades
IUPAC Name |
N-[3-[2-benzoyl-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-28(2)22-14-12-18(13-15-22)24-17-23(20-10-7-11-21(16-20)27-33(3,31)32)26-29(24)25(30)19-8-5-4-6-9-19/h4-16,24,27H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNTPOWJDQIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2900358.png)


![3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2900362.png)




![N-(1-Cyanocyclopropyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2900373.png)
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2900374.png)
![(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2900375.png)
![N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2900376.png)
